4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide
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Overview
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a hydrazide group attached to a benzo[de]isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired hydrazide compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[de]isoquinoline-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, aromatic aldehydes, and 2-hydroxymethylenebenzo[b]thiophen-3-one . The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of the benzo[de]isoquinoline-1,3-dione system, such as imines, amines, thioureas, and hydrazones
Scientific Research Applications
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group plays a crucial role in its reactivity and ability to form complexes with various ions. This interaction is often mediated through photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects, which are essential for its function as a chemosensor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide include:
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes: These molecules have different end groups but share the benzo[de]isoquinoline-1,3-dione core.
Uniqueness
Its ability to form various derivatives and its role as a chemosensor make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-18-13(20)8-3-9-19-15(21)11-6-1-4-10-5-2-7-12(14(10)11)16(19)22/h1-2,4-7H,3,8-9,17H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLVMFUKVXFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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